molecular formula C17H16N2O B7636099 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide

3-cyano-N-(2-ethyl-6-methylphenyl)benzamide

Cat. No.: B7636099
M. Wt: 264.32 g/mol
InChI Key: KQCRFRQJJMPWQI-UHFFFAOYSA-N
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Description

3-cyano-N-(2-ethyl-6-methylphenyl)benzamide is an organic compound with the molecular formula C17H16N2O. It is a derivative of benzamide, characterized by the presence of a cyano group and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of 2-ethyl-6-methylaniline with cyanoacetic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-cyano-N-(2-ethyl-6-methylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activities and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

  • 3-cyano-N-(2-methylphenyl)benzamide
  • 3-cyano-N-(2-ethylphenyl)benzamide
  • 3-cyano-N-(2,6-dimethylphenyl)benzamide

Comparison: 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

3-cyano-N-(2-ethyl-6-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-14-8-4-6-12(2)16(14)19-17(20)15-9-5-7-13(10-15)11-18/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCRFRQJJMPWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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